6-Methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine
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Overview
Description
6-Methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and antiviral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with various amines in the presence of a catalytic amount of hydrochloric acid . The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrrolo[3,4-d]pyrimidine oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
6-Methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its anticancer and antiviral properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2. This inhibition disrupts the cell cycle progression, leading to apoptosis in cancer cells . Molecular docking studies have confirmed the good fit of this compound into the CDK2 active site through essential hydrogen bonding .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its CDK2 inhibitory properties.
Uniqueness
6-Methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine is unique due to its specific structural features and the presence of a methyl group at the 6-position, which can influence its biological activity and binding affinity to molecular targets .
Properties
Molecular Formula |
C7H8N4 |
---|---|
Molecular Weight |
148.17 g/mol |
IUPAC Name |
6-methylpyrrolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C7H8N4/c1-11-2-5-6(3-11)9-4-10-7(5)8/h2-4H,1H3,(H2,8,9,10) |
InChI Key |
JSXZJAIOLOXNHZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C2C(=C1)N=CN=C2N |
Origin of Product |
United States |
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